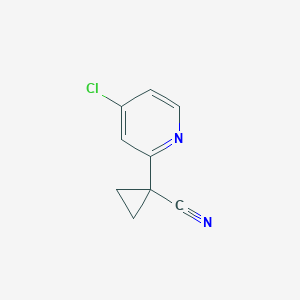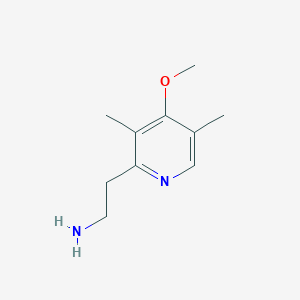![molecular formula C12H12N2O2 B13514455 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a cyclobutyl group and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimized reaction conditions such as temperature, pressure, and solvent choice .
Analyse Chemischer Reaktionen
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural features.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and as a corrosion inhibitor in metal protection.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzimidazole core is known to interact with biological macromolecules, influencing pathways related to cell growth, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-5-carboxylic acid: Similar in structure but lacks the cyclobutyl group, which may influence its biological activity and chemical reactivity.
2-Phenyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a phenyl group instead of a cyclobutyl group, leading to different physical and chemical properties.
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: The presence of a methyl group instead of a cyclobutyl group affects its solubility and reactivity.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-cyclobutylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16) |
InChI-Schlüssel |
GPVXHUVJULQHPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)



![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)



![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)



